Technical Guide: Sodium 2-Hydroxy-3-Mercaptopropanesulphonate (DMPS) Mechanism of Action
Technical Guide: Sodium 2-Hydroxy-3-Mercaptopropanesulphonate (DMPS) Mechanism of Action
Executive Summary
Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS) , commonly known as Unithiol , represents a critical evolution in chelation therapy. Originally developed to overcome the toxicity and lipophilicity of Dimercaprol (BAL), DMPS is a hydrophilic dithiol compound designed for the mobilization and excretion of heavy metals, specifically Mercury (Hg), Arsenic (As), and Lead (Pb).
This guide dissects the molecular mechanics of DMPS, moving beyond basic binding descriptions to explore its renal transport kinetics, structure-activity relationships, and application in mobilization assays ("Challenge Tests"). It is designed for researchers requiring a granular understanding of how DMPS interacts with biological systems to clear toxic metals.
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of DMPS is dictated by its specific functional groups. Unlike its predecessor BAL, which is lipophilic and can redistribute metals to the brain, DMPS possesses a sulfonate group that fundamentally alters its pharmacokinetics.
Structural Components[1]
-
Vicinal Dithiol Groups (-SH): Located at carbons 2 and 3. These are the active "claws" of the molecule. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, these sulfur atoms act as "soft bases," showing high affinity for "soft acids" like inorganic mercury (
) and arsenite ( ). -
Sulfonate Group (
): Located at carbon 1. This moiety confers high water solubility and prevents significant crossing of the Blood-Brain Barrier (BBB), thereby minimizing the risk of neurotoxic redistribution of metals during therapy.
Physicochemical Data Table
| Property | Specification | Mechanistic Implication |
| IUPAC Name | Sodium 2,3-dimercaptopropane-1-sulfonate | Defines stereochemistry and functional groups. |
| Molecular Weight | 210.22 g/mol | Small enough for rapid renal filtration. |
| Solubility | Highly Hydrophilic | Restricted distribution to extracellular space and kidneys; limited CNS entry. |
| Active Sites | 2 x Thiol (-SH) | Enables formation of stable 5-membered chelate rings. |
| pK_a Values | Thiol groups: ~8.5 and ~10.5 | At physiological pH (7.4), a fraction exists as thiolate anions ( |
Molecular Mechanism of Chelation
The core mechanism of DMPS is the formation of stable, heterocyclic ring complexes with metal ions. This process effectively "masks" the metal ion, preventing it from binding to essential intracellular enzymes (e.g., pyruvate dehydrogenase) that rely on sulfhydryl groups.
The Chelation Reaction
When DMPS encounters a divalent metal (e.g.,
-
Stoichiometry: Typically forms 1:1 complexes with divalent metals (
) or 2:1 complexes depending on the metal's coordination number and local concentration. -
Stability: The resulting metal-DMPS complex forms a 5-membered ring, which is thermodynamically stable due to the Chelate Effect (increase in entropy).
Pathway Visualization: Ligand Exchange
The following diagram illustrates the competitive displacement of a metal from a tissue protein to the DMPS molecule.
Figure 1: Competitive inhibition pathway where DMPS displaces heavy metals from tissue proteins, restoring protein function and creating a soluble excretable complex.
Pharmacokinetics & Renal Handling (OAT Transport)
Understanding the renal handling of DMPS is vital for researchers, as the kidney is both the primary elimination route and a target organ for heavy metal toxicity.
The Role of Organic Anion Transporters (OATs)
Unlike simple filtration, DMPS interacts actively with renal proximal tubule cells. Research indicates that DMPS is a substrate for OAT1 (SLC22A6) and OAT3 (SLC22A8) .
-
Uptake: DMPS is transported from the blood into the proximal tubule cells via OAT1/3 on the basolateral membrane.
-
Intracellular Chelation: Once inside the renal cell, DMPS can chelate metals that have accumulated in the kidney (a common site of Hg toxicity).
-
Secretion: The DMPS-Metal complex is then secreted into the tubular lumen for elimination in urine.
This active transport mechanism explains why DMPS is highly effective at reducing renal burden of mercury, distinct from chelators that rely solely on glomerular filtration.
Renal Transport Pathway
Figure 2: Active transport of DMPS into renal proximal tubule cells via OAT1/3, facilitating intracellular metal detoxification and subsequent urinary excretion.
Experimental Protocols: The DMPS Mobilization Test
For researchers assessing heavy metal body burden, the "DMPS Challenge" or mobilization test is the standard experimental protocol. Blood levels of heavy metals often reflect only recent exposure (due to rapid tissue deposition); provoked urine testing reveals stored burden.
Protocol Logic
The protocol relies on the rapid half-life of DMPS (IV
Standardized Research Workflow
| Step | Action | Technical Rationale |
| 1. Baseline | Collect "Spot" or 24h Urine (Pre-test) | Establishes background excretion and rules out acute current exposure. |
| 2. Administration | IV: 3-5 mg/kg DMPS (slow push)Oral: 10-20 mg/kg (fasted) | IV provides immediate peak plasma concentration ( |
| 3. Collection | IV: Collect urine for 6 hours post-dose.Oral: Collect urine for 6-24 hours. | Aligns with the elimination half-life of the drug to capture the full "peak" of excreted metal. |
| 4. Analysis | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | High sensitivity detection of Hg, As, Pb, Cd isotopes. |
| 5. Correction | Normalize to Creatinine (mg metal / g creatinine) | Corrects for variations in urine dilution/hydration status. |
Critical Note: Researchers must ensure subjects avoid fish consumption 48-72 hours prior to the test to avoid false positives for organic mercury (Methylmercury), although DMPS is primarily effective against inorganic species.
Comparative Pharmacology
To select the correct reagent for drug development or toxicology studies, one must distinguish DMPS from its analogs.
| Feature | DMPS (Unithiol) | DMSA (Succimer) | BAL (Dimercaprol) |
| Solubility | Water-soluble | Water-soluble | Lipid-soluble (Oil base) |
| Route | IV / Oral | Oral | IM (Deep injection) |
| Cellular Entry | Extracellular + Kidney (OATs) | Mostly Extracellular | Intracellular (Crosses BBB) |
| Toxicity | Low ( | Low | High (HTN, Tachycardia) |
| Primary Targets | Mercury, Arsenic | Lead, Mercury | Arsenic, Gold, Mercury (Acute) |
| Redistribution | Minimal risk | Minimal risk | High risk (Can move Hg to Brain) |
Synthesis: DMPS is superior to BAL for research involving renal handling of metals due to its specific transport mechanisms and lower toxicity profile, allowing for higher dosing in animal models without confounding mortality.
References
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Aposhian, H. V. (1983). DMSA and DMPS - water soluble antidotes for heavy metal poisoning.[1][2] Annual Review of Pharmacology and Toxicology. Link
-
Zalups, R. K., & Bridges, C. C. (2012). Relationships between the Renal Handling of DMPS and DMSA and the Renal Handling of Mercury. Chemical Research in Toxicology. Link
-
Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), 2,3-dimercapto-1-propanesulfonic acid (DMPS) and heavy metal detoxification.[2][3][4] Alternative Medicine Review. Link
-
Burckhardt, G., & Burckhardt, B. C. (2003). In vitro and in vivo evidence of the importance of organic anion transporters (OATs) in drug therapy. Handbook of Experimental Pharmacology. Link
-
Ruha, A. M. (2013).[5] Recommendations for provoked urine testing. Journal of Medical Toxicology. Link
